Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-)

Description

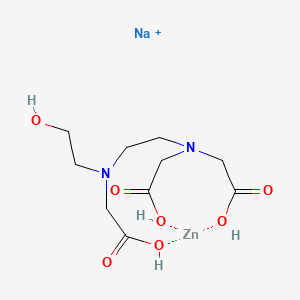

Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) is a zinc-containing coordination complex with a modified glycinate ligand. The ligand features multiple carboxylate and hydroxyethyl groups, enabling strong chelation of the zinc ion. This compound is structurally related to transition metal glycinate complexes, which are widely studied for applications in catalysis, biomedicine, and gas absorption . Its CAS registry (11082-38-5) indicates its classification within a series of analogous metal-glycinate derivatives, such as ferrate, cuprate, and manganate complexes .

Properties

CAS No. |

71501-24-1 |

|---|---|

Molecular Formula |

C10H18N2NaO7Zn+ |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid;zinc |

InChI |

InChI=1S/C10H18N2O7.Na.Zn/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;/q;+1; |

InChI Key |

NNORVNXTDFOLTC-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O.[Na+].[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) typically involves the reaction of zinc salts with the appropriate chelating ligands under controlled conditions. The reaction may proceed as follows:

- Dissolve zinc chloride or zinc sulfate in water.

- Add the chelating ligand, N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine, to the solution.

- Adjust the pH to facilitate complex formation.

- Isolate the product by crystallization or precipitation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors. The process parameters, such as temperature, pH, and concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

Reduction: Reduction reactions can alter the oxidation state of zinc within the complex.

Substitution: Ligand substitution reactions can occur, where the chelating ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, hydrazine.

Substitution reagents: Other chelating agents or ligands.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions may produce new coordination complexes.

Scientific Research Applications

Biological Applications

1. Zinc Bioavailability Enhancement

Zinc is an essential trace element involved in numerous biological processes, including immune function, protein synthesis, and cellular metabolism. Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) serves as a highly bioavailable source of zinc. Research has indicated that chelated forms of zinc, such as this compound, are better absorbed compared to traditional zinc salts.

Case Study: Zinc Glycinate vs. Zinc Sulfate

A comparative study assessed the effects of zinc glycinate on the reproductive performance of broiler breeders against zinc sulfate. Results showed that supplementation with zinc glycinate significantly improved feed conversion ratios and reduced broken egg rates compared to controls (P < 0.05) . This highlights the efficacy of chelated zinc forms in enhancing nutrient absorption and overall animal health.

2. Role in Immune Function

Zinc plays a critical role in maintaining immune health. A randomized controlled trial evaluated the impact of zinc bis-glycinate on school children during winter months, aiming to reduce cold symptoms. Although it did not significantly lower the incidence of colds, it did reduce the duration of cough and rhinorrhea . This suggests that sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) could have potential applications in pediatric health for managing respiratory infections.

Industrial Applications

1. Nutritional Supplements

Due to its high bioavailability, sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) is increasingly used in dietary supplements aimed at improving zinc intake among populations at risk of deficiency. Its formulation allows for effective delivery of zinc while minimizing gastrointestinal discomfort often associated with other forms.

2. Agricultural Use

In agriculture, this compound can be utilized as a feed additive to enhance the nutritional profile of animal feeds. Studies indicate that zinc supplementation via chelated forms can improve growth rates and reproductive performance in livestock .

Table 1: Comparison of Zinc Sources in Animal Studies

| Zinc Source | Dosage (mg/kg diet) | Feed Conversion Ratio | Broken Egg Rate (%) |

|---|---|---|---|

| Zinc Glycinate | 20 | Improved | Decreased |

| Zinc Sulfate | 80 | Standard | Higher |

Table 2: Clinical Outcomes from Zinc Supplementation Trials

| Study Population | Intervention | Cold Incidence Reduction | Symptom Duration Reduction |

|---|---|---|---|

| School Children | Zinc Bis-Glycinate | No significant change | Significant (P < 0.01) |

Mechanism of Action

The mechanism of action of Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) involves its interaction with molecular targets such as enzymes and receptors. The chelating ligand facilitates the binding of the zinc ion to specific sites, modulating biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of metal-glycinate complexes with the general formula Sodium [N-(substituted ethyl)glycinato]metalate. Key analogues include:

- Sodium [N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinato(3-)]cuprate(1-) (CAS registered 31/05/2018): Copper-based variant, likely used in redox catalysis due to Cu²⁺/Cu⁺ transitions .

- Aluminium glycinate : Simpler glycinate structure, used in antacids due to Al³⁺’s acid-neutralizing capacity .

Table 1: Structural and Functional Comparison

Solubility and Phase Behavior

- Sodium Glycinate (SG) : Forms hydrates in CO₂-loaded aqueous solutions (0–0.25 mol CO₂/mol SG), complicating solubility measurements. Potassium glycinate (PG) analogues avoid hydrate formation, suggesting alkali metal choice impacts phase behavior .

Stability and Chelation Efficiency

- Zinc vs. Transition Metals (Fe, Cu) : Zn²⁺ forms more kinetically inert complexes compared to Fe³⁺ or Cu²⁺, enhancing stability in biological systems (e.g., contrast agents in imaging) .

- Calcium Glycinate Complexes : Calcium analogues (e.g., disodium calcium EDTA derivatives) show lower stability constants than zinc complexes, making zincates preferable for heavy metal detoxification .

Biological Activity

Sodium (N-(2-(bis(carboxylatomethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-))zincate(1-) is a complex compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and antioxidant applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be denoted by its molecular formula, which includes multiple functional groups that contribute to its biological activity. The presence of zinc ions is particularly significant, as they are known to play crucial roles in various biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C10H15N2NaO7 |

| Molecular Weight | 354.070 g/mol |

| CAS Number | 16485-47-5 |

| Density | N/A |

| Boiling Point | 572.5 °C |

| Flash Point | 300 °C |

Antimicrobial Activity

Research indicates that sodium zincate exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. The bacteriostatic activity was attributed to several mechanisms:

- Disruption of Cell Membrane Integrity: The compound alters the permeability of bacterial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation: It promotes the generation of ROS, which are toxic to bacteria and can inhibit their growth.

- Biofilm Prevention: Sodium zincate has shown efficacy in preventing biofilm formation, a critical factor in bacterial resistance .

The following table summarizes the antibacterial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

Antioxidant Activity

The antioxidant properties of sodium zincate are also noteworthy. Studies have shown that it can effectively scavenge free radicals, thereby reducing oxidative stress within biological systems. The compound's ability to bind with zinc ions enhances its capacity to protect cells from oxidative damage .

Case Studies

-

Case Study on Antibacterial Efficacy:

A recent study evaluated the antibacterial activity of sodium zincate against multidrug-resistant bacterial strains. The results demonstrated that at sub-MIC levels, sodium zincate could significantly reduce bacterial viability and biofilm formation. -

Case Study on Antioxidant Properties:

In another investigation, sodium zincate was tested for its antioxidant capabilities using DPPH radical scavenging assays. The compound exhibited a high percentage of inhibition compared to standard antioxidants like ascorbic acid, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare Sodium [N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycinato(3-)]zincate(1-)?

- Methodological Answer : The compound is typically synthesized via ligand-metal coordination in aqueous media. A stoichiometric ratio of the ligand (e.g., N-(2-(bis(carboxymethyl)amino)ethyl)-N-(2-hydroxyethyl)glycine) is reacted with ZnCl₂ under alkaline conditions (pH 9–10, adjusted with NaOH). The reaction is monitored via pH titration to ensure complete deprotonation of carboxylate groups for effective chelation. Purification involves dialysis or size-exclusion chromatography to remove unreacted salts .

Q. How is the structural integrity of the zinc complex validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation of aqueous solutions, and data are collected using synchrotron radiation. SHELXL (from the SHELX suite) is used for refinement, leveraging restraints for disordered hydroxyethyl groups . Complementary techniques like FT-IR (to confirm carboxylate-Zn bonds) and ESI-MS (to verify molecular ion peaks) are also employed .

Q. What are the primary research applications of this zinc complex?

- Methodological Answer : The compound is studied for its chelation properties in (1) biomedical contexts (e.g., zinc ion buffering in enzymatic assays) and (2) environmental chemistry (e.g., heavy metal sequestration). Its stability in physiological pH ranges (6–8) makes it suitable for mimicking biological zinc-binding motifs .

Advanced Research Questions

Q. How do researchers address contradictions in reported stability constants (log K) for this zinc complex?

- Methodological Answer : Discrepancies in log K values often arise from differences in ionic strength or temperature. To resolve this, standardized conditions (e.g., I = 0.1 M NaCl, 25°C) are applied. Potentiometric titrations with a glass electrode are performed in triplicate, and data are processed using SUPERQUAD to account for protonation equilibria. Cross-validation with UV-Vis spectrophotometry (monitoring ligand-to-metal charge transfer bands) ensures accuracy .

Q. What experimental design considerations are critical for crystallizing this complex?

- Methodological Answer : Crystallization challenges include the ligand’s flexibility and solvent coordination. To mitigate this:

- Use mixed solvents (e.g., water:ethanol 3:1) to reduce polarity gradually.

- Add counterions like Na⁺ (from the parent compound) to stabilize the lattice.

- Employ seeding techniques with pre-formed microcrystals.

Refinement in SHELXL requires assigning partial occupancy to disordered hydroxyethyl groups and applying isotropic displacement parameters for lighter atoms .

Q. How can advanced spectroscopic methods elucidate the coordination geometry of the zinc center?

- Methodological Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy at the Zn K-edge provides bond distances and coordination numbers. Data are analyzed using Artemis/IFEFFIT to fit scattering paths. Complementary NMR studies (e.g., ¹³C CP-MAS) resolve ligand conformation in the solid state, while DFT calculations (using Gaussian09) model electronic structures .

Q. What strategies optimize the synthesis of high-purity complexes for kinetic studies?

- Methodological Answer : To minimize byproducts (e.g., Zn(OH)₂ precipitates):

- Conduct reactions under inert atmosphere (N₂/Ar) to prevent CO₂ ingress.

- Use ultra-pure water (18.2 MΩ·cm) and recrystallize the ligand beforehand.

- Monitor reaction progress via inline pH/conductivity probes. Purity is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.